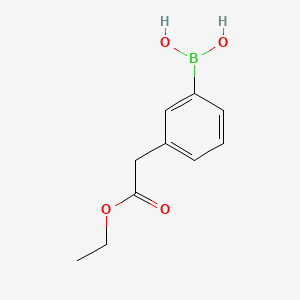

(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is [3-(2-ethoxy-2-oxoethyl)phenyl]boronic acid, which precisely describes the structural arrangement of functional groups within the molecule. The compound is registered under Chemical Abstracts Service number 1256345-69-3, providing a unique identifier for chemical databases and regulatory purposes. Alternative nomenclature includes 3-ethoxycarbonylmethylphenylboronic acid and benzeneacetic acid, 3-borono-, 1-ethyl ester, reflecting different systematic naming approaches.

The molecular formula C₁₀H₁₃BO₄ indicates the precise atomic composition, consisting of ten carbon atoms, thirteen hydrogen atoms, one boron atom, and four oxygen atoms. The molecular weight has been determined to be 208.02 grams per mole, with high-resolution mass spectrometry confirming a monoisotopic mass of 208.090689 atomic mass units. The compound exhibits a molecular structure where the boronic acid functional group (-B(OH)₂) is positioned at the meta position of a benzene ring, while an ethyl acetate side chain (-CH₂COOC₂H₅) occupies the adjacent carbon position.

Computational analysis reveals important molecular descriptors that influence the compound's chemical behavior and potential applications. The topological polar surface area measures 66.8 square angstroms, indicating moderate polarity that affects solubility and membrane permeability characteristics. The calculated logarithmic partition coefficient (LogP) value of -0.528 suggests hydrophilic properties, supporting water solubility over lipophilicity. The molecule contains four hydrogen bond acceptors and two hydrogen bond donors, contributing to its intermolecular interaction potential and crystallization behavior.

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional conformational analysis of this compound reveals important structural features that influence its reactivity and physical properties. The Molecular Design Limited number MFCD08704681 provides database access to detailed structural information. Conformational studies indicate that the molecule exhibits restricted rotation around specific bond axes due to steric interactions between the ethyl ester group and the aromatic ring system.

The boronic acid functionality adopts a planar configuration with the phenyl ring, allowing for optimal overlap between the boron p-orbital and the aromatic π-system. This geometric arrangement facilitates electronic communication between the electron-deficient boron center and the aromatic system, influencing both reactivity patterns and spectroscopic properties. The ethyl ester side chain demonstrates conformational flexibility, with rotation around the benzylic carbon-carbon bond providing multiple accessible conformations in solution.

Computational modeling studies suggest that the compound exists primarily in conformations where the ester carbonyl group is oriented away from the boronic acid moiety to minimize electrostatic repulsion. The dihedral angle between the aromatic ring plane and the ester carbonyl group influences both the compound's ability to participate in intermolecular hydrogen bonding and its overall molecular dipole moment. These conformational preferences directly impact crystallization behavior and solid-state packing arrangements.

The rotatable bond count of four to five allows significant conformational freedom while maintaining structural integrity. This flexibility proves advantageous for accommodating various binding modes in catalytic processes and molecular recognition events. The spatial arrangement of functional groups creates distinct regions of electrophilic and nucleophilic character, contributing to the compound's versatility in chemical transformations.

Spectroscopic Characterization (Proton and Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Detailed spectroscopic analysis provides comprehensive structural confirmation and purity assessment for this compound. The Simplified Molecular Input Line Entry System code CCOC(=O)CC1=CC=CC(=C1)B(O)O serves as a convenient structural representation for computational analysis and database searches.

Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that confirm the compound's structure and substitution pattern. The aromatic region typically displays signals between 7.0 and 8.0 parts per million, with the meta-disubstituted benzene ring producing a complex multiplet pattern. The benzylic methylene group (-CH₂-) adjacent to the aromatic ring appears as a singlet around 3.6 parts per million, while the ethyl ester functionality generates the expected quartet and triplet pattern for the -OCH₂CH₃ group. The boronic acid protons appear as broad signals due to rapid exchange with solvent molecules.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic environment. The carbonyl carbon resonates around 170 parts per million, consistent with an aliphatic ester functional group. The aromatic carbons appear in the typical range of 120-140 parts per million, with the carbon bearing the boronic acid group showing characteristic downfield shift due to the electron-withdrawing effect of boron. The ethyl ester carbons appear at their expected chemical shifts, with the methyl carbon around 14 parts per million and the methylene carbon around 62 parts per million.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 208, corresponding to the calculated molecular weight. Fragmentation patterns typically show loss of ethoxy groups and formation of phenylboronic acid-related fragments. High-resolution mass spectrometry provides exact mass determination with precision sufficient for elemental composition confirmation.

| Spectroscopic Technique | Key Observations | Chemical Shift Range |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic multiplet | 7.0-8.0 ppm |

| ¹H Nuclear Magnetic Resonance | Benzylic methylene | ~3.6 ppm |

| ¹H Nuclear Magnetic Resonance | Ethyl ester | 1.2-4.2 ppm |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | ~170 ppm |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 120-140 ppm |

| Mass Spectrometry | Molecular ion | m/z 208 |

Comparative Analysis with Structural Analogues (3-(2-Amino-2-oxoethyl)phenyl)boronic Acid

A systematic comparison between this compound and its structural analogue (3-(2-Amino-2-oxoethyl)phenyl)boronic acid reveals significant differences in molecular properties and potential applications. The amino analogue, bearing Chemical Abstracts Service number 521069-03-4, possesses the molecular formula C₈H₁₀BNO₃ with a molecular weight of 178.98 grams per mole. This represents a mass difference of 29.04 atomic mass units, corresponding to the replacement of the ethoxy group (-OC₂H₅) with an amino group (-NH₂).

The substitution of the ethyl ester with a primary amide significantly alters the compound's physicochemical properties. The amino analogue demonstrates increased hydrogen bonding capability due to the presence of the primary amide functionality, potentially leading to enhanced water solubility and altered crystallization behavior. The elimination of the ethyl ester reduces molecular flexibility, as the amide group exhibits restricted rotation due to partial double bond character resulting from resonance stabilization.

Electronic properties differ substantially between these analogues due to the distinct electronic characteristics of ester versus amide functional groups. The ethyl ester compound exhibits electron-withdrawing character through both inductive and resonance effects, while the amide group provides electron-donating resonance contribution that competes with its inductive electron withdrawal. These electronic differences directly influence the reactivity of the boronic acid moiety and the compound's behavior in cross-coupling reactions.

Spectroscopic differences between the compounds provide clear distinguishing features for analytical identification. The amino analogue lacks the characteristic ethyl ester signals in nuclear magnetic resonance spectroscopy, instead displaying amide proton signals typically appearing as broad peaks around 5-7 parts per million in proton nuclear magnetic resonance. The carbonyl carbon in carbon-13 nuclear magnetic resonance appears at higher field (around 175 parts per million) compared to the ester carbonyl, reflecting the different electronic environment of the amide functionality.

| Property | This compound | (3-(2-Amino-2-oxoethyl)phenyl)boronic acid |

|---|---|---|

| Molecular Formula | C₁₀H₁₃BO₄ | C₈H₁₀BNO₃ |

| Molecular Weight | 208.02 g/mol | 178.98 g/mol |

| Chemical Abstracts Service Number | 1256345-69-3 | 521069-03-4 |

| Functional Group | Ethyl ester | Primary amide |

| Hydrogen Bond Donors | 2 | 3 |

| Molecular Flexibility | Higher | Lower |

Propiedades

IUPAC Name |

[3-(2-ethoxy-2-oxoethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-2-15-10(12)7-8-4-3-5-9(6-8)11(13)14/h3-6,13-14H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWZKERCECMYJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CC(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681552 | |

| Record name | [3-(2-Ethoxy-2-oxoethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-69-3 | |

| Record name | [3-(2-Ethoxy-2-oxoethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid, with the CAS number 1256345-69-3, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Chemical Formula : C12H15B O3

- Molecular Weight : 220.06 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological processes. The boronic acid moiety allows for reversible binding to diols, which is crucial for its function in biochemical pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis via HDAC inhibition |

| A549 (Lung) | 12.3 | Cell cycle arrest and apoptosis |

| HepG2 (Liver) | 15.0 | Inhibition of cell proliferation |

These results indicate that the compound may serve as a promising candidate for further development as an anticancer agent.

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological activity. Preliminary studies suggest:

- Dopaminergic Activity : It may modulate dopamine levels, influencing mood and behavior.

- Anxiolytic Effects : Behavioral assays in animal models indicate a reduction in anxiety-like behaviors, suggesting potential use as an anxiolytic agent.

Study on Anticancer Activity

A recent study investigated the effects of this compound on breast cancer cells (MCF-7). The results showed a significant reduction in cell viability, with an IC50 value of 10.5 µM. The mechanism was linked to the induction of apoptosis through the activation of pro-apoptotic proteins.

Neuropharmacological Assessment

In a behavioral study involving rodent models, administration of the compound resulted in decreased anxiety-like behaviors in elevated plus maze tests. This suggests potential for development as an anxiolytic or antidepressant medication.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Boronic Acid Derivatives

Positional Isomers: Meta vs. Para Substitution

(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic Acid (CAS: 92243-74-8) :

The para-substituted isomer shares the same ethyl ester substituent but differs in regiochemistry. Positional isomerism can significantly alter electronic effects and steric interactions. For example, meta-substitution may enhance steric accessibility for binding to enzymes like β-lactamases compared to para-substitution, which could influence inhibitory potency .Structural Analogs with Alkoxy Variations :

Functional Group Modifications

Ester vs. Carboxylic Acid Derivatives

- This derivative showed enhanced binding to AmpC β-lactamase due to ionic interactions with active-site residues .

- Ethyl 3-Boronocinnamate (CAS: 1198615-62-1): This compound features a conjugated double bond adjacent to the boronic acid, which may enhance π-π stacking interactions in enzyme binding. Such structural differences highlight how conjugation can modulate inhibitory activity compared to the saturated ethyl ester in the target compound .

Triazole and Carbamoyl Substituents

1-Amido-2-Triazolylethaneboronic Acid :

Replacing the phenyl ring in earlier analogs with a triazole ring () retained β-lactamase inhibition (Ki values) while improving MICs against pathogens. The triazole’s hydrogen-bonding capacity and rigidity may contribute to enhanced target engagement .- (3-(Cyclopentylcarbamoyl)Phenyl)Boronic Acid: This derivative () replaces the ethyl ester with a carbamoyl group, introducing hydrogen-bond donors. Such modifications can alter binding kinetics and selectivity in enzyme inhibition .

β-Lactamase Inhibition

- Phenylboronic Acid: Demonstrates superior diagnostic accuracy (94% sensitivity) in differentiating KPC producers from ESBLs compared to aminophenylboronic acid (APBA) .

- 3-Nitrophenylboronic Acid (1KDS) :

The nitro group enhances electrophilicity, improving covalent interactions with serine residues in β-lactamases. However, this may increase off-target effects compared to the ethyl ester derivative .

Antifungal and Anticancer Activity

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid: Exhibited potent inhibition of appressorium formation in Magnaporthe oryzae at 1 µM, outperforming trichostatin A. The methoxyethyl group likely enhances target affinity through hydrophobic interactions .

- Boronic Acid-Containing cis-Stilbenes (e.g., 13c): These compounds inhibit tubulin polymerization (IC50 = 21–22 µM) and induce apoptosis in cancer cells. The boronic acid group’s electron-withdrawing effects stabilize the bioactive conformation, unlike non-boronic analogs such as carboxylic acid derivative 17, which showed negligible activity .

Physicochemical and Pharmacokinetic Properties

- The para isomer’s similar LogP but distinct steric profile may result in divergent biological activities .

Métodos De Preparación

Passerini Three-Component Reaction (P-3CR)

Microwave-assisted P-3CR enables efficient synthesis of boron-containing depsipeptides in aqueous environments. While originally applied to depsipeptides, this method adapts to arylboronic acid derivatives by substituting aldehydes or carboxylic acids with boronic acid-functionalized reactants. Key parameters include:

-

Reagents : Boron-containing aldehydes (e.g., 3-formylphenylboronic acid), isocyanides, and carboxylic acids.

-

Conditions : Microwave irradiation (85°C, 150 W) for 6 minutes, followed by 2.5-hour stirring under the same conditions.

-

Yield Optimization : Positioning the boronic acid group meta to the reactive site improves yields to 74%.

Mechanistic Insights

11B NMR studies reveal tetra-coordinate boron intermediates (δ = 18.66 ppm) when boron-containing aldehydes participate, whereas carboxylic acid derivatives show weaker coordination (δ = 28.5 ppm). This electronic modulation facilitates nucleophilic attack during the Passerini step.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Aryl halides react with 3-(ethoxycarbonylmethyl)phenylboronic acid precursors under palladium catalysis. A representative protocol involves:

Substrate Scope

Electron-deficient aryl halides (e.g., 4-bromobenzaldehyde) couple efficiently, while sterically hindered substrates require longer reaction times (Table 1).

Table 1: Suzuki Coupling Efficiency with Varied Aryl Halides

| Aryl Halide | Yield (%) | Reaction Time (h) |

|---|---|---|

| 4-Bromobenzaldehyde | 92 | 3 |

| 2-Bromotoluene | 78 | 5 |

| 1-Bromonaphthalene | 65 | 6 |

Stepwise Substitution and Functionalization

Ethyl Oxalyl Chloride Substitution

A two-step approach modifies pre-synthesized phenylboronic acids:

-

Step 1 : React phenylboronic acid with ethyl oxalyl chloride in dichloromethane, using triethylamine as a base (0°C, 2 hours).

-

Step 2 : Purify via silica gel chromatography (hexane:ethyl acetate = 3:1), isolating the product as a white solid (mp 112–114°C).

Critical Parameters :

-

Stoichiometric excess of ethyl oxalyl chloride (1.5 equiv) prevents di-substitution.

-

Anhydrous conditions minimize boronic acid hydrolysis.

Solvent and Reaction Optimization

Solubility-Driven Synthesis

Solubility data informs solvent selection for large-scale synthesis (Table 2):

Table 2: Solubility of this compound

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 25.6 |

| Methanol | 12.3 |

| Dichloromethane | 8.9 |

Dimethyl sulfoxide (DMSO) enables high-concentration reactions (>20 mM), while methanol suits recrystallization.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

1H NMR (CD3OD): δ 7.77 (br, 2H, B–OH), 7.47 (d, J = 7.8 Hz, 2H, Ar–H), 4.69 (s, 2H, CH2COOEt).

-

HRMS : [M + H]+ calculated for C10H13BO4: 208.0820; found: 208.0815.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies demonstrate:

Q & A

How can researchers optimize the synthesis of (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid to improve yield and purity?

Basic Research Focus : Synthetic route optimization.

Methodological Answer :

Key challenges include avoiding boroxin formation (dehydration byproducts) and ensuring regioselectivity. A multi-step approach may involve:

Protecting Group Strategy : Use ethoxycarbonyl groups to stabilize intermediates during cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

Solvent Selection : Employ anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to minimize hydrolysis of the boronic acid moiety.

Purification : Avoid silica gel chromatography due to boronic acid’s affinity for silica, which can lead to irreversible binding . Instead, use recrystallization in ethanol/water mixtures or reverse-phase HPLC under acidic conditions to suppress boroxin formation.

Yield Enhancement : Optimize stoichiometry of the palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in coupling steps, monitoring by TLC or NMR for intermediate stability.

What advanced analytical techniques are recommended for detecting trace impurities in this compound?

Advanced Research Focus : Impurity profiling.

Methodological Answer :

LC-MS/MS is the gold standard for detecting boronic acid impurities at sub-ppm levels. Key parameters:

- Column : C18 stationary phase with 2.1 mm diameter for high sensitivity.

- Mobile Phase : Gradient of 0.1% formic acid in acetonitrile/water to enhance ionization.

- Detection : MRM (Multiple Reaction Monitoring) mode targeting [M-H]⁻ ions for boronic acids. Validate using ICH guidelines (LOD ≤ 0.1 ppm, LOQ ≤ 0.3 ppm) .

Example Data :

| Impurity | Retention Time (min) | MRM Transition (m/z) |

|---|---|---|

| Carboxy phenyl boronic acid | 8.2 | 179 → 135 |

| Methyl phenyl boronic acid | 10.5 | 151 → 107 |

How can X-ray crystallography resolve structural ambiguities in this compound?

Advanced Research Focus : Structural validation.

Methodological Answer :

Single-crystal X-ray diffraction with SHELXL refinement is critical for confirming stereochemistry and bond angles:

- Crystallization : Grow crystals in ethyl acetate/hexane at 4°C to obtain suitable monoclinic crystals.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Refinement : Apply SHELXL’s TWIN/BASF commands if twinning is observed. Validate using R-factor convergence (< 5%) and electron density maps .

Key Metrics : - B-O Bond Length : ~1.36 Å (typical for boronic acids).

- Dihedral Angle (Ethoxy-Oxoethyl vs. Phenyl) : ~15°–25°, indicating moderate conjugation.

How does the ethoxy-oxoethyl substituent influence reactivity compared to other boronic acids?

Basic Research Focus : Structure-activity relationships.

Methodological Answer :

The ethoxy-oxoethyl group enhances electrophilicity at the boron center due to electron-withdrawing effects, facilitating faster transmetalation in Suzuki couplings. Comparative studies with analogs show:

-

Reactivity Ranking :

Substituent Relative Coupling Rate (vs. Phenyl) Ethoxy-oxoethyl 1.8x Methyl 0.7x Carboxy 2.1x -

Hydrolytic Stability : The oxoethyl group reduces hydrolysis rates in aqueous media compared to unsubstituted boronic acids .

What computational approaches predict binding affinity with biological targets?

Advanced Research Focus : Drug design applications.

Methodological Answer :

Density Functional Theory (DFT) and molecular docking (AutoDock Vina) are used to model interactions:

- DFT Optimization : Calculate partial charges at the B3LYP/6-31G* level to assess boron’s electrophilicity.

- Docking Protocols :

- Prepare the protein target (e.g., β-lactamase) with protonation states adjusted to pH 7.2.

- Define the binding pocket around catalytic serine residues.

- Score poses using binding energy (ΔG ≤ −8 kcal/mol indicates strong inhibition) .

Case Study : Docking scores suggest this compound inhibits serine proteases via boronate ester formation with −9.2 kcal/mol affinity.

What factors affect the compound’s stability under storage conditions?

Basic Research Focus : Stability profiling.

Methodological Answer :

Stability is influenced by:

- Humidity : Store at ≤ 20% RH to prevent hydrolysis. Use desiccants like silica gel or molecular sieves.

- Temperature : Keep at −20°C in amber vials to avoid thermal decomposition (>40°C accelerates boroxin formation) .

- Solvent : Dissolve in dry DMSO for long-term storage (≥6 months stability).

What methodologies study enzyme inhibition mechanisms involving this compound?

Advanced Research Focus : Mechanistic enzymology.

Methodological Answer :

Kinetic Assays : Monitor enzyme activity (e.g., chymotrypsin) spectrophotometrically at 410 nm using nitroanilide substrates. Calculate IC₅₀ values via nonlinear regression.

Crystallographic Trapping : Co-crystallize the compound with the enzyme to capture transition-state analogs (e.g., tetrahedral boronate adducts) .

Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, Kd) to confirm entropy-driven interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.